![molecular formula C21H13ClF2N4OS2 B2508319 1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189425-02-2](/img/no-structure.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of the triazolopyrimidine family, which is known for its potential in various biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives typically involves the reaction of different starting materials, such as thioxopyrimidinones or hydrazinopyrimidinones, with various reagents to construct the triazolopyrimidine core. For example, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides . Another method includes reacting 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with C-ethoxycarbonyl-N-arylhydrazonoyl chlorides to yield 1,2,4-triazolo[4,3-a]pyrimidines . These methods highlight the versatility in synthesizing triazolopyrimidine derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted with various functional groups. The presence of halogen atoms, such as chlorine and fluorine, as well as thioether and benzyl groups in the compound, suggests that it may exhibit unique electronic and steric properties that could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo a variety of chemical reactions, including substitution reactions with different reagents such as benzenediazonium chloride, nitrous acid, acetyl chloride, and chloroacetyl chloride . These reactions can be used to further modify the compound and introduce additional functional groups, potentially altering its biological activity and physical properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" are not detailed in the provided papers, related compounds in the triazolopyrimidine family generally exhibit properties that make them suitable for biological applications. For instance, the use of water as a solvent in the synthesis of related derivatives suggests that these compounds may have favorable solubility profiles for biological studies . Additionally, the ability of triazolopyrimidine derivatives to self-assemble into supramolecular structures, as seen with TPTH, indicates that they may have interesting optical properties, which could be explored for the compound .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Various derivatives and analogs of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have been synthesized, showcasing the versatility and potential of this compound in different chemical contexts. For instance, the creation of new 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine derivatives through nucleophilic replacement and intramolecular cyclization processes was explored by Biagi et al. (2002), indicating a path for developing novel tricyclic compounds with potentially unique properties (Biagi et al., 2002). Similarly, Davoodnia et al. (2008) investigated the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, highlighting the chemical strategies and the potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives in constructing complex and functional heterocyclic compounds (Davoodnia et al., 2008).
Antibacterial and Antimicrobial Activities
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives have shown promising antibacterial and antimicrobial activities. A study by Hossain and Bhuiyan (2009) synthesized and analyzed the antimicrobial activities of several new thieno and furopyrimidine derivatives, providing insights into the potential therapeutic applications of these compounds (Hossain & Bhuiyan, 2009). Prasad et al. (2007) also synthesized a novel series of triazolothienopyrimidines and evaluated their antibacterial activity, showing promising results comparable to standard treatments (Prasad et al., 2007).
Chemical Properties and Functionalizations
The compound and its derivatives demonstrate a range of chemical behaviors and potential for further functionalization. Gomha (2009) reported a facile one-pot synthesis of certain derivatives, indicating the ease of manipulating the chemical structure for various applications (Gomha, 2009). Additionally, the work by Shawali et al. (2006) on synthesizing functionalized derivatives points to the adaptability and potential of this compound in creating diverse and targeted molecular structures (Shawali et al., 2006).
Propiedades
Número CAS |
1189425-02-2 |
|---|---|
Nombre del producto |
1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
Fórmula molecular |
C21H13ClF2N4OS2 |
Peso molecular |
474.93 |
Nombre IUPAC |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H13ClF2N4OS2/c22-15-2-1-3-16(24)14(15)11-31-21-26-25-20-27(10-12-4-6-13(23)7-5-12)19(29)18-17(28(20)21)8-9-30-18/h1-9H,10-11H2 |
Clave InChI |
XYPABFQMSYQWJE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)
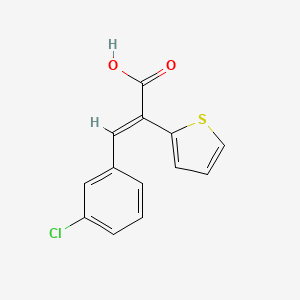

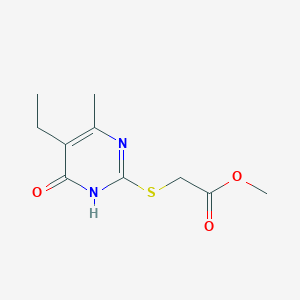
![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
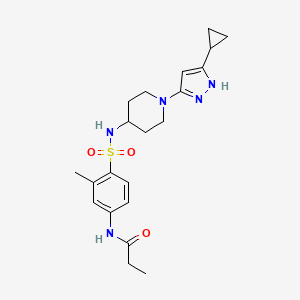
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
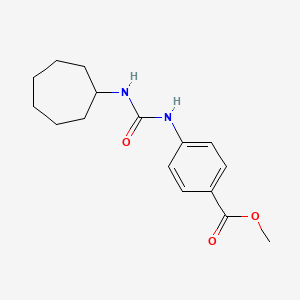
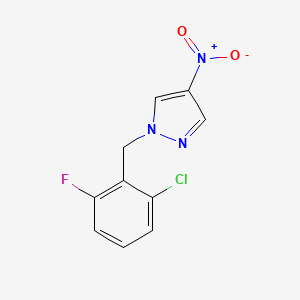
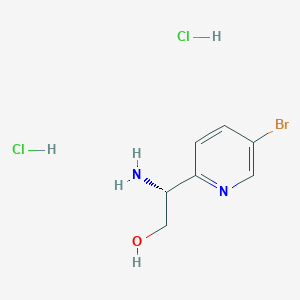
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)